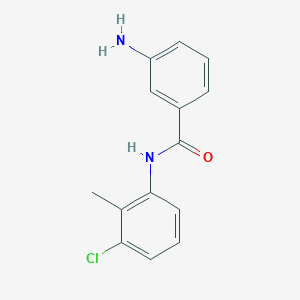

3-amino-N-(3-chloro-2-methylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

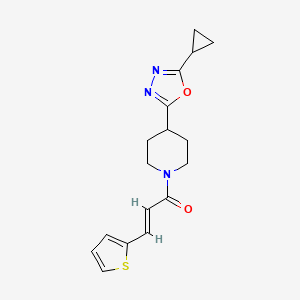

3-amino-N-(3-chloro-2-methylphenyl)benzamide is a chemical compound with the molecular formula C14H13ClN2O . It is used in proteomics research .

Synthesis Analysis

A continuous flow microreactor system was developed to synthesize a similar compound, N-(3-Amino-4-methylphenyl)benzamide . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound .Molecular Structure Analysis

The molecular structure of 3-amino-N-(3-chloro-2-methylphenyl)benzamide consists of a 3-chloro-2-methylphenyl group attached to an amide group, which is further connected to a benzene ring with an amino group .Chemical Reactions Analysis

The synthesis of a similar compound, N-(3-Amino-4-methylphenyl)benzamide, involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction kinetics were studied in a microflow system .Physical And Chemical Properties Analysis

The molecular weight of 3-amino-N-(3-chloro-2-methylphenyl)benzamide is 260.72 . It is a solid compound .Scientific Research Applications

- Researchers have explored the antiviral potential of indole derivatives. For instance:

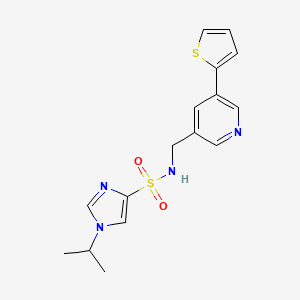

- The compound 4i , a 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrid , was discovered as an effective urease inhibitor .

Antiviral Activity

Urease Inhibition

Synthesis of 1,2,4-Triazole-Containing Scaffolds

Mechanism of Action

Target of Action

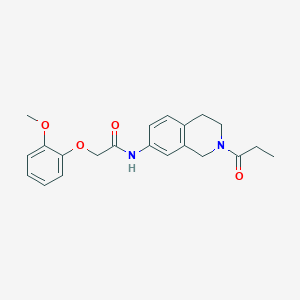

This compound is used for proteomics research , which suggests it may interact with proteins to exert its effects.

Mode of Action

Given its use in proteomics research , it’s plausible that it interacts with specific proteins, possibly altering their function or expression.

Result of Action

properties

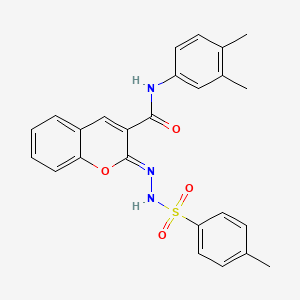

IUPAC Name |

3-amino-N-(3-chloro-2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-12(15)6-3-7-13(9)17-14(18)10-4-2-5-11(16)8-10/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHBYZQXCHDUDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(3-chloro-2-methylphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid](/img/structure/B2408612.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2408618.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxamide](/img/structure/B2408622.png)